4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0990265
InChI:
InChI=1S/C17H11FINO2/c1-10-6-7-12(8-14(10)19)16-20-15(17(21)22-16)9-11-4-2-3-5-13(11)18/h2-9H,1H3/b15-9-
SMILES:
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)I
Molecular Formula:
C17H11FINO2
Molecular Weight:
407.18 g/mol
4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
CAS No.:
Cat. No.: VC0990265
Molecular Formula: C17H11FINO2
Molecular Weight: 407.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H11FINO2 |
|---|---|
| Molecular Weight | 407.18 g/mol |
| IUPAC Name | (4Z)-4-[(2-fluorophenyl)methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C17H11FINO2/c1-10-6-7-12(8-14(10)19)16-20-15(17(21)22-16)9-11-4-2-3-5-13(11)18/h2-9H,1H3/b15-9- |
| Standard InChI Key | BUQFGZVMMNOYDN-DHDCSXOGSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2)I |
| SMILES | CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)I |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)I |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator